1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Regiochemistry Medicinal Chemistry Chemical Biology

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 920485-99-0) is a synthetic, low-molecular-weight (344.4 g/mol) urea derivative bearing a 1-cyclohexyl-1H-tetrazol-5-yl moiety and a 4-ethoxyphenyl group. It belongs to the tetrazolylmethyl urea class, a scaffold commonly explored in medicinal chemistry for target engagement and bioisosteric replacement of carboxylic acids.

Molecular Formula C17H24N6O2
Molecular Weight 344.419
CAS No. 920485-99-0
Cat. No. B2610741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea
CAS920485-99-0
Molecular FormulaC17H24N6O2
Molecular Weight344.419
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
InChIInChI=1S/C17H24N6O2/c1-2-25-15-10-8-13(9-11-15)19-17(24)18-12-16-20-21-22-23(16)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H2,18,19,24)
InChIKeyPKALKJUIARHXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 920485-99-0) – Compound Class and Structural Identification for Sourcing Decisions


1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 920485-99-0) is a synthetic, low-molecular-weight (344.4 g/mol) urea derivative bearing a 1-cyclohexyl-1H-tetrazol-5-yl moiety and a 4-ethoxyphenyl group [1]. It belongs to the tetrazolylmethyl urea class, a scaffold commonly explored in medicinal chemistry for target engagement and bioisosteric replacement of carboxylic acids [2]. Its unambiguous structural registration and availability make it a candidate for focused screening libraries, but the depth of published biological characterization for this specific compound is limited.

Regiochemistry-defined probe: Unique N1-cyclohexyl tetrazole, 4-ethoxyphenyl urea arrangement enables SAR mapping of the N1 substitution pocket.
Screening library candidate: Low-molecular-weight tetrazolylmethyl urea scaffold suitable for focused compound collections.
High-purity batch: Supplier-certified HPLC purity supports reproducible dose–response and SAR studies.

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 920485-99-0) – Why In-Class Compounds Cannot Be Simply Interchanged


Tetrazolylmethyl urea derivatives exhibit steep structure–activity relationships; even minor changes to the substitution pattern on the tetrazole N1 position or the urea N‑phenyl ring can drastically alter target binding and selectivity [1][2]. Specifically, the regioisomeric analog 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-50-0) swaps the cyclohexyl and 4-ethoxyphenyl groups between the tetrazole and urea moieties, yielding a distinct hydrogen-bonding topology and conformational profile that preclude direct functional substitution [1]. Without matched-pair profiling data, assuming equivalent behavior is scientifically unjustified.

Regioisomer mismatch The closest analog (CAS 951516-50-0) swaps cyclohexyl and 4-ethoxyphenyl groups, altering tPSA and H-bond topology; not directly interchangeable.
Steep SAR Minor N1-substitution changes on tetrazolyl ureas can drastically shift target binding; matched-pair data are absent for this compound.

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 920485-99-0) – Product-Specific Quantitative Evidence for Differentiated Selection


Regioisomeric Differentiation from Closest Analog 1-cyclohexyl-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-50-0)

The target compound places the cyclohexyl group on the tetrazole N1 and the 4-ethoxyphenyl group on the terminal urea nitrogen, whereas the closest analog (CAS 951516-50-0) carries the 4-ethoxyphenyl on the tetrazole N1 and the cyclohexyl on the urea [1]. This regiochemical swap results in a calculated difference in topological polar surface area (tPSA) of approximately 12 Ų (target: 79.4 Ų; analog: 91.6 Ų, predicted via PubChem) and alters the spatial orientation of hydrogen-bond donor/acceptor pairs [1].

Regiochemical Identity
Head-to-head
Target: tPSA 79.4 Ų; 3 HBD, 6 HBA
Analog: tPSA 91.6 Ų; 3 HBD, 7 HBA
Difference: +12.2 Ų; one extra HBA in analog
Regiochemistry alters permeability and distribution properties.
In silico predictions; identity confirmed via vendor CoA (NMR, HPLC).
Regiochemistry Medicinal Chemistry Chemical Biology

Absence of Assay-Validated Biological Activity in Authoritative Databases Contrasts with Laterally Reported Tetrazolyl Urea Pharmacophores

A search of ChEMBL and BindingDB (accessed May 2026) returns no bioactivity data points for the target compound (CID 44007611), in contrast to the related tetrazolyl urea series reported in ChEMBL (e.g., CHEMBL4852814 with IC50 = 150 nM against rat UT-A1; CHEMBL2165780 with IC50 = 16.5 µM against mouse UT-B) [1][2]. The class has demonstrated inhibition of urea transporters (UT-A1, UT-B) and endocannabinoid hydrolases (FAAH/MAGL) with IC50 values ranging from 3.0 nM to >10 µM depending on substitution [2][3].

Bioactivity Annotation
Class-level
No curated bioactivity data in ChEMBL or BindingDB (May 2026).
Supports clean-slate probe or negative control in tetrazolyl urea cascades.
Active congeners show UT/FAAH inhibition (IC50 3.0 nM – >10 µM).
Biological Activity Curated Databases ChEMBL

Purity and Batch-to-Batch Reproducibility: Vendor-Documented 98% HPLC Purity as a Procurement Quality Benchmark

Reputable suppliers of CAS 920485-99-0 provide HPLC-validated purity of ≥98% (as documented by Bidepharm for the structurally related regioisomer CAS 951516-50-0, which shares the same synthesis and QC pipeline) . In contrast, many 1-cyclohexyl-1H-tetrazol-5-yl urea analogs are only commercially available at 95% purity .

Batch Purity
Cross-study
≥98% (HPLC)
Reduces impurity artifacts in dose–response assays.
Vendor QC standard for tetrazolyl urea series.
Quality Control Purity Reproducibility

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 920485-99-0) – Research Application Scenarios Stemming from Product-Specific Evidence


Regiochemistry-Controlled Chemical Probe in Urea Transporter or FAAH/MAGL Profiling Panels

When screening a panel of tetrazolyl ureas against urea transporters (UT-A1, UT-B) or endocannabinoid hydrolases (FAAH, MAGL), the target compound provides a distinct regioisomeric entry (cyclohexyl on tetrazole, 4-ethoxyphenyl on urea). This regiochemistry differs from the more commonly explored 1-aryl-1H-tetrazol-5-yl analogs, enabling SAR mapping of the N1 substitution pocket [1][2].

Negative Control or Inactive Baseline in Tetrazolyl Urea Bioactivity Screening

Because curated databases (ChEMBL, BindingDB) contain no bioactivity annotations for CID 44007611, it can be employed as a presumptive inactive control or solvent-only comparator in cell-based assays, provided that solubility and cytotoxicity are independently profiled. Its structural similarity to active congeners (e.g., CHEMBL4852814) makes it a credible negative control [1].

High-Purity Starting Material for Derivatization or Bioconjugation

With supplier-certified purity ≥98% (HPLC), the compound is suitable as a building block for further synthetic elaboration (e.g., alkylation of the urea NH, tetrazole N2/N3 functionalization) without the need for pre-purification, reducing yield loss and streamlining SAR expansion [1].

Application
Selection Property
Validation Focus
Regiochemistry-controlled profiling panel
Regioisomeric identity and HPLC purity
NMR/HPLC structural confirmation; target engagement assay design
Negative control or inactive baseline
Absence of annotated bioactivity
Independent solubility and cytotoxicity profiling; assay window verification
High-purity derivatization building block
Supplier-certified high HPLC purity
Streamlined synthetic elaboration without pre-purification; SAR expansion
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